molecular formula C15H13BrN2O2 B352163 N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide CAS No. 328904-43-4

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

Cat. No. B352163
CAS RN: 328904-43-4
M. Wt: 333.18g/mol
InChI Key: JMZIARLQEKJGBJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBPAH and has a molecular formula of C15H12BrN3O2.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization

    N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide and similar compounds are synthesized and characterized using spectroscopic techniques, such as FT-IR, FT-Raman, NMR, and UV–Visible. These studies focus on understanding the molecular structure, bond lengths, bond angles, and vibrational frequencies (Raja et al., 2017).

  • Crystal Structure Investigation

    The crystal structure of these compounds is investigated through X-ray diffraction methods. This research is crucial for understanding the molecular arrangement and stability of the compounds (Karrouchi et al., 2020).

Biological and Pharmacological Studies

  • Antibacterial Activity

    Some studies have focused on the antibacterial properties of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Suzana et al., 2019).

  • Enzyme Inhibition

    These compounds exhibit inhibitory activities against various enzymes. For example, they have been studied for their urease inhibitory properties, showing potential for use in treating conditions like peptic ulcers (Sheng et al., 2015).

Material Science Applications

  • Nonlinear Optical Properties

    Research has been conducted on the nonlinear optical properties of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide derivatives. These properties are significant for applications in photonics and optoelectronics (Subashini et al., 2021).

  • Sensor Development

    Derivatives of N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide have been used in developing sensors for detecting metal ions, such as chromium, in environmental samples. This indicates their utility in environmental monitoring (Hussain et al., 2020).

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c16-13-8-6-12(7-9-13)10-17-18-15(19)11-20-14-4-2-1-3-5-14/h1-10H,11H2,(H,18,19)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZIARLQEKJGBJ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromobenzylidene)-2-phenoxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.